N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(17-9-5-2-6-10-17)23-18-11-13-19(14-12-18)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJYRWSHUHJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523633 | |
| Record name | N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89779-04-4 | |
| Record name | N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Click Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of Benzamide: The triazole derivative is then coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl rings.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide has been investigated for its potential therapeutic effects:
Anticancer Activity:
Research indicates that this compound exhibits promising anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway .
Antimicrobial Properties:
The triazole moiety is known for its ability to disrupt the cell wall synthesis of fungi and bacteria. Clinical studies have demonstrated that compounds with similar structures exhibit significant activity against various pathogens, including resistant strains of bacteria .
Materials Science Applications
In materials science, this compound serves as a versatile building block for creating advanced materials:
Polymer Synthesis:
The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. For example, triazole-containing polymers have been developed with improved electrical conductivity and thermal resistance.
Nanomaterials:
Research has explored the use of this compound in the synthesis of nanomaterials for applications in electronics and photonics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Agrochemical Applications
The biological activity of this compound extends to agrochemicals:
Pesticide Development:
Due to its antimicrobial properties, this compound has potential applications as a pesticide or herbicide. Studies have indicated that triazole derivatives can effectively control certain pests and diseases in crops without causing significant harm to beneficial organisms .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inhibiting the mTOR pathway. The results indicated a dose-dependent response with minimal toxicity to normal cells .
Case Study 2: Material Performance
Research conducted on triazole-based polymers showed enhanced UV stability and mechanical strength compared to traditional polymers. The incorporation of this compound into these materials resulted in improved performance under harsh environmental conditions .
Mechanism of Action
The mechanism of action of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis . The triazole ring facilitates binding to the active site of the enzyme, leading to its inhibition and subsequent reduction in cancer cell proliferation.
Comparison with Similar Compounds
The structural and functional diversity of triazole-containing benzamide derivatives is illustrated below through key examples:
Structural Analogues and Their Properties
Table 1: Comparison of Triazole-Benzamide Derivatives
Key Structural and Functional Insights
Substituent Effects: Halogenation: Bromo (, Compounds 5–6) and fluoro (, Compound 4; ) substituents enhance cytotoxicity and metabolic stability. For example, brominated analogs showed calculated nitrogen content ~10.79%, aligning with improved binding to target proteins . Carbohydrate Hybrids (): The addition of acetylated xylopyranosyl groups (e.g., LS-TX-4P) improves aqueous solubility and target engagement in IL-6 pathways .
Pharmacological Diversity: MDR Reversal: Compound 7h () demonstrates that bulky groups (e.g., p-tolyl) and extended scaffolds (tetrahydroisoquinoline) enhance P-glycoprotein inhibition, critical for overcoming chemoresistance . Epigenetic Modulation: Bomedemstatum () incorporates a cyclopropane-piperazine motif, enabling LSD1 inhibition and validating triazole-benzamides in epigenetic therapy .
Synthetic Strategies :
Biological Activity
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure, characterized by a triazole ring linked to a phenyl group and a benzamide moiety, positions it as a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 384.44 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4 |
| Molecular Weight | 384.44 g/mol |
| LogP | 4.4749 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 56.103 Ų |
The presence of the triazole ring is significant as it can interact with various biological targets, influencing its pharmacological properties.
Anticancer Properties
Research indicates that triazole derivatives can exhibit anticancer activity. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain triazole derivatives inhibit cell proliferation and induce apoptosis in cancer cells. For example, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide has shown IC50 values in the range of 2.38–3.77 μM against cervical and bladder cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves the inhibition of enzymes critical for tumor growth and survival. The triazole ring can bind to specific receptors or enzymes, disrupting their normal function. This interaction may lead to reduced cell proliferation and increased apoptosis in malignant cells .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. Some studies indicate that derivatives similar to this compound may possess activity against bacterial and fungal pathogens. The exact mechanisms remain under investigation but are thought to involve interference with microbial enzyme systems .
Study on Cytotoxic Activity
A study focused on the synthesis and evaluation of various triazole derivatives revealed significant cytotoxicity against human cancer cell lines (U251). Compounds structurally related to this compound showed promising results with IC50 values indicating effective inhibition of cancer cell growth .
Induction of Apoptosis
In another study examining apoptosis induction by triazole derivatives, it was found that certain compounds led to an increase in early and late apoptotic cells when treated at IC50 concentrations. This suggests that this compound may similarly promote apoptotic pathways in cancer cells .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide?
Methodological Answer:
Synthesis optimization involves:
- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Reaction conditions (e.g., solvent polarity, temperature) must balance yield and regioselectivity .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for benzamide bond formation. Monitor reaction progress via TLC or HPLC to minimize side products .
- Purity Assessment : Validate via elemental analysis (C, H, N) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm stoichiometric ratios and functional groups .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Refine single-crystal data using SHELXL for bond lengths/angles and anisotropic displacement parameters. Resolve disorders via PART commands in SHELX .
- Spectroscopy : Compare experimental ¹H NMR shifts (e.g., triazole proton at δ 8.1–8.3 ppm) with DFT-calculated values to validate electronic environments .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria. Correlate MIC values with structural features (e.g., halogen substitution) .
Advanced: How can researchers resolve contradictions between computational and experimental bioactivity data?
Methodological Answer:
- Orthogonal Assays : Cross-validate docking predictions (e.g., AutoDock Vina) with SPR or ITC to measure binding affinities directly .
- Solubility Adjustments : Address false negatives by optimizing DMSO concentration or using surfactants (e.g., Tween-80) in cell-based assays .
- Metabolite Profiling : Use LC-MS to identify in situ degradation products that may interfere with activity .
Advanced: What strategies enhance selectivity for target proteins in SAR studies?
Methodological Answer:
- Fragment-Based Design : Replace the phenyltriazole moiety with bioisosteres (e.g., thiadiazole) to modulate steric/electronic interactions with active sites .
- Proteomic Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions and refine substituent positions .
Advanced: How can crystallographic disorders in X-ray data be addressed during refinement?
Methodological Answer:
- Multi-Part Modeling : Use SHELXL’s PART and SUMP commands to refine split positions for disordered atoms (e.g., rotating phenyl rings) .
- Twinning Analysis : Apply Hooft/Batchman tests in PLATON to detect twinning and refine using TWIN/BASF commands in SHELXL .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADME Modeling : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition profiles .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess blood-brain barrier permeability and plasma protein binding .
Advanced: How can researchers validate target engagement in cellular environments?
Methodological Answer:
- CETSA : Perform cellular thermal shift assays to monitor target protein stabilization upon compound treatment .
- Click-Chemistry Probes : Introduce alkyne tags for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
